1-[Benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[Benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . This compound is characterized by a cyclopropane ring substituted with a benzyl(methyl)carbamoyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[Benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Carbamoylation: The benzyl(methyl)carbamoyl group is introduced via a carbamoylation reaction, where benzylamine and methyl isocyanate react in the presence of a suitable catalyst.
Carboxylation: The carboxylic acid group is added through a carboxylation reaction, typically involving the reaction of a Grignard reagent with carbon dioxide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[Benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-[Benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[Benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-[Benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-[Benzylcarbamoyl]cyclopropane-1-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
1-[Methylcarbamoyl]cyclopropane-1-carboxylic acid: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
Cyclopropane-1-carboxylic acid: Lacks both the benzyl and methylcarbamoyl groups, making it less complex and potentially less active in certain applications.
Properties
IUPAC Name |
1-[benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-14(9-10-5-3-2-4-6-10)11(15)13(7-8-13)12(16)17/h2-6H,7-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXKNSDAALYPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299204-33-4 |
Source
|
Record name | 1-[benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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